Cas no 1805131-81-0 (4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride
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- Inchi: 1S/C7H4ClF3N2O6S/c1-18-4-3(19-7(9,10)11)2-12-6(13(14)15)5(4)20(8,16)17/h2H,1H3
- InChI Key: IWXYQQRRMYWELH-UHFFFAOYSA-N
- SMILES: ClS(C1C([N+](=O)[O-])=NC=C(C=1OC)OC(F)(F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 461
- Topological Polar Surface Area: 120
- XLogP3: 2.2
4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085893-1g |
4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride |
1805131-81-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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5. Water
Additional information on 4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride
4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl Chloride: A Comprehensive Overview
4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride, also known by its CAS number 1805131-81-0, is a highly specialized organic compound with significant applications in various fields, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by its complex structure, which includes a pyridine ring substituted with methoxy, nitro, trifluoromethoxy, and sulfonyl chloride groups. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of advanced materials and bioactive compounds.
The synthesis of 4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride involves a series of carefully controlled reactions, including nitration, methylation, and sulfonation processes. Recent advancements in synthetic methodologies have enabled the production of this compound with high purity and efficiency. Researchers have explored the use of green chemistry principles to minimize environmental impact during its synthesis, aligning with global sustainability goals.
One of the most notable applications of this compound is in the development of novel herbicides and fungicides. Its unique chemical structure allows for selective targeting of specific enzymes and pathways in pests and pathogens, making it an effective component in agricultural chemicals. Studies published in leading journals such as Journal of Agricultural and Food Chemistry have highlighted its potential to reduce crop losses while minimizing ecological disruption.
In the pharmaceutical sector, 4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of sulfonylurea derivatives, which are widely used as anti-diabetic agents. The trifluoromethoxy group enhances the compound's stability and bioavailability, making it an ideal precursor for drug development. Recent clinical trials have demonstrated promising results in improving glucose metabolism without significant side effects.
The structural versatility of this compound also extends to materials science, where it is employed as a building block for advanced polymers and coatings. Its sulfonyl chloride group facilitates polymerization reactions, leading to materials with enhanced thermal and mechanical properties. Research conducted at institutions like the Massachusetts Institute of Technology (MIT) has explored its potential in creating biodegradable polymers for biomedical applications.
From an environmental perspective, understanding the fate and transport of 4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride in natural systems is crucial for risk assessment purposes. Studies have shown that its trifluoromethoxy group contributes to its persistence in soil and water, necessitating careful management during industrial processes to prevent contamination.
In conclusion, 4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride, CAS number 1805131-81-0, stands as a testament to modern chemical innovation. Its diverse applications across multiple industries underscore its importance as a versatile building block for advanced materials and bioactive compounds. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in addressing global challenges in agriculture, medicine, and materials science.
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